Odorranain-F-RA2 peptide precursor
Description
Discovery and Origin
The this compound was identified and characterized from the skin secretions of Odorrana andersonii, commonly known as the golden crossband frog. This species, scientifically classified under the family Ranidae, serves as the natural source for this antimicrobial compound. The discovery of this peptide precursor emerged from systematic investigations into the defensive skin secretions of amphibians, which have long been recognized as rich sources of bioactive compounds.
Odorrana andersonii, the source organism, is distributed across northeastern India, Upper Myanmar, southwestern China including Yunnan, Guizhou and Guangxi provinces, northern Thailand, Laos, and Vietnam. The species inhabits low tree branches and rocks along shaded rocky streams and large rivers with boulders, typically found in evergreen forests and agricultural areas. These frogs are relatively large, with males reaching a snout-vent length of approximately 74 millimeters and females growing to 97 millimeters.
The peptide precursor itself consists of a specific amino acid sequence: GFMDTAKNVAKNMAGNLLDNLKCKIIKPC, comprising 29 amino acid residues. The complete sequence in three-letter amino acid code is: Gly-Phe-Met-Asp-Thr-Ala-Lys-Asn-Val-Ala-Lys-Asn-Met-Ala-Gly-Asn-Leu-Leu-Asp-Asn-Leu-Lys-Cys-Lys-Ile-Ile-Lys-Pro-Cys. This peptide precursor has been assigned the SwissProt identification code E3SZB7 and is catalogued in various antimicrobial peptide databases.
The isolation and characterization of this compound represents part of a broader research effort to identify and study antimicrobial peptides from amphibian skin secretions. The peptide demonstrates significant antimicrobial activity, which is consistent with its proposed role in the innate immune defense system of the golden crossband frog.
Taxonomic Classification within Amphibian Antimicrobial Peptides
This compound belongs to the Odorranain family of antimicrobial peptides, which represents one of several distinct peptide families identified within the broader classification system of amphibian antimicrobial compounds. The taxonomic classification of this peptide within the context of amphibian antimicrobial peptides reflects both phylogenetic relationships and structural characteristics that define different peptide families.
Within the family Ranidae, multiple antimicrobial peptide families have been identified, including Brevinin, Esculentin, Nigrocin, Odorranain, Palustrin, Ranacyclin, Ranatuerin, and Temporin families. The Odorranain family specifically has been reported from multiple species within the genus Odorrana, including Odorrana andersonii, Odorrana grahami, Odorrana jingdongensis, Odorrana margaretae, and Odorrana schmackeri.
The classification system for amphibian antimicrobial peptides generally follows established nomenclature conventions that incorporate information about the source genus, species, and specific peptide characteristics. For Odorranain peptides, the naming convention typically includes the genus name "Odorrana" as a prefix, followed by identifying letters or numbers that distinguish individual peptides within the family.
Table 1: Classification of this compound
| Classification Level | Assignment |
|---|---|
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Amphibia |
| Order | Anura |
| Family | Ranidae |
| Genus | Odorrana |
| Species | andersonii |
| Peptide Family | Odorranain |
| Specific Peptide | Odorranain-F-RA2 |
| SwissProt ID | E3SZB7 |
The Odorranain family peptides are characterized by their antimicrobial properties and specific structural features that distinguish them from other amphibian antimicrobial peptide families. Research has documented minimum inhibitory concentrations for various Odorranain peptides against gram-positive bacteria ranging from 2 to 90 micrograms per milliliter, against gram-negative bacteria from 3 to 50 micrograms per milliliter, and against fungi from 1 to 50 micrograms per milliliter.
The genus Odorrana has been noted as having the most abundant and diversified antimicrobial peptides among all amphibians studied, with individual frogs capable of producing multiple distinct antimicrobial compounds. This diversity reflects the complex evolutionary pressures that have shaped the development of chemical defense mechanisms in these amphibians.
Evolutionary Significance in Amphibian Defense Systems
The evolutionary significance of this compound extends beyond its immediate antimicrobial properties to encompass broader patterns of adaptive evolution in amphibian defense systems. The development and diversification of antimicrobial peptide gene families in amphibians represents a sophisticated evolutionary response to microbial threats that has been shaped by millions of years of host-pathogen interactions.
Research into the molecular evolution of antimicrobial peptides from both hylid and ranid frog families has revealed that antimicrobial peptide gene families arose in the common ancestor of these groups before their divergence during the Mesozoic era. The subsequent diversification of these gene families has involved numerous duplication events and divergence of loci, resulting in the remarkable diversity of antimicrobial peptides observed in modern amphibian species.
Evidence suggests that members of antimicrobial peptide gene families, including those in the Odorranain family, have been subject to diversifying selection pressures. This type of selection favors the maintenance of multiple variants within a population, promoting genetic diversity that enhances the ability to respond to diverse microbial threats. The operation of diversifying selection within both propiece and mature domains of antimicrobial peptide precursors indicates that different regions of these molecules have evolved to optimize different aspects of their function.
The evolutionary dynamics of amphibian antimicrobial peptides may be driven by several factors related to pathogen evolution and ecological adaptation. As microbial pathogens evolve resistance mechanisms, including modifications to cellular membranes that prevent disruption by antimicrobial peptides, there is selective pressure for corresponding changes in the antimicrobial peptides themselves. Additionally, different amphibian species may encounter distinct microbial communities in their specific habitats, leading to specialized antimicrobial peptide repertoires adapted to particular environmental challenges.
The coordinated evolution observed between different domains of antimicrobial peptide precursors represents another important evolutionary mechanism. Research has documented evidence for coordinated and compensatory amino acid replacements between acidic propiece domains and cationic mature peptide domains in some amphibian antimicrobial peptide families. This coordinated evolution ensures that changes in one domain are balanced by appropriate changes in other domains to maintain overall peptide function.
Table 2: Evolutionary Characteristics of Amphibian Antimicrobial Peptide Systems
| Evolutionary Feature | Characteristics | Significance |
|---|---|---|
| Gene Family Origin | Mesozoic era, before hylid-ranid divergence | Ancient defense system |
| Diversification Pattern | Multiple duplication events and loci divergence | Enhanced pathogen resistance |
| Selection Pressure | Diversifying selection on mature domains | Maintains functional diversity |
| Coordinated Evolution | Balanced changes between peptide domains | Preserves structural integrity |
| Species-Specific Adaptation | Specialized peptide repertoires | Environmental specialization |
Historical Context of Odorranain Peptide Research
The historical development of Odorranain peptide research reflects the broader evolution of amphibian antimicrobial peptide studies, which began gaining significant momentum in the 1980s and has continued to expand through the present day. The systematic investigation of amphibian skin secretions as sources of bioactive compounds represents one of the most productive areas of natural product research in recent decades.
Early research into amphibian antimicrobial peptides focused primarily on establishing the existence and basic properties of these compounds. Since the 1980s, studies of antimicrobial peptides derived from anuran skin secretions have unveiled a remarkable diversity of bioactive molecules with various therapeutic potentials. The initial discovery and characterization work laid the foundation for more sophisticated analyses of peptide structure, function, and evolutionary relationships.
The specific investigation of Odorranain peptides emerged as part of focused studies on the genus Odorrana, which was recognized for producing particularly diverse collections of antimicrobial compounds. A novel antimicrobial peptide family designated Odorranain was first reported from multiple species within the genus, establishing this group as a distinct family within the broader classification of amphibian antimicrobial peptides.
Significant advances in molecular cloning techniques have enabled researchers to move beyond simple peptide isolation and characterization to examine the genetic basis of antimicrobial peptide production. The application of complementary DNA cloning methods, including 3-prime Rapid Amplification of complementary DNA End techniques and reverse transcription polymerase chain reaction methods, has facilitated the identification of precursor sequences and enabled comparative analyses between species.
Research into Odorranain peptides has benefited from advances in peptide synthesis technology, which has enabled the production of synthetic versions of naturally occurring peptides for detailed functional studies. The development of solid-phase peptide synthesis methods has been particularly important for producing peptides for antimicrobial testing and mechanistic studies.
The establishment of specialized databases and classification systems for antimicrobial peptides has provided important infrastructure for Odorranain peptide research. Database resources such as the Collection of Anti-Microbial Peptides and related systems have facilitated comparative analyses and enabled researchers to identify relationships between different peptide families.
Current research directions in Odorranain peptide studies encompass both fundamental investigations into peptide function and evolution, as well as applied research exploring potential therapeutic applications. The development of heterologous expression systems has enabled the production of recombinant Odorranain peptides in suitable host organisms, facilitating larger-scale studies of peptide properties and potential applications.
Table 3: Historical Milestones in Odorranain Peptide Research
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 1980s-1990s | Initial Discovery | Recognition of amphibian antimicrobial peptides |
| 2000s | Family Characterization | Establishment of Odorranain as distinct peptide family |
| 2010s | Molecular Analysis | Application of advanced cloning and sequencing techniques |
| 2020s | Applied Research | Development of expression systems and synthetic production methods |
The historical progression of Odorranain peptide research demonstrates the maturation of this field from initial discovery-based investigations to sophisticated molecular and evolutionary analyses. Current research continues to expand understanding of these important antimicrobial compounds while exploring their potential contributions to addressing contemporary challenges in antimicrobial resistance and infectious disease treatment.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFMDTAKNVAKNMAGNLLDNLKCKIIKPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Research Findings
Functional Mechanisms : Odorranain-F-RA2’s antimicrobial activity is attributed to its cationic and amphipathic structure, enabling membrane permeabilization. This mechanism parallels Distinctin-B’s mode of action but contrasts with thioviridamide-like peptides, which target intracellular pathways .
Biosynthetic Pathways : Thioviridamide-like BGCs exhibit greater genetic diversity than Odorranain-F-RA2’s synthetic production, suggesting natural precursors evolve under selective pressure for niche adaptation .
Quality Control : Regulatory guidelines emphasize the need for rigorous physicochemical comparisons (e.g., HPLC, NMR) and bioactivity assays to validate peptide equivalence, particularly for synthetic analogs like Odorranain-F-RA2 .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Process : SPPS is the predominant method, allowing stepwise assembly of the peptide chain on a solid resin support.
- Advantages : This method offers high yield, precise control over amino acid sequence, and facilitates purification.
- Procedure Details :
- Automated peptide synthesizers (e.g., Tribute synthesizer) are used to couple protected amino acids sequentially.
- After chain assembly, cleavage from the resin and deprotection of side chains are performed using acid treatment.
- The crude peptide is then washed, lyophilized, and purified by reversed-phase HPLC.
- Quality Control : Peptide identity and purity are confirmed by matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry and HPLC profiles.
Ribosomal Synthesis (Recombinant Expression)
- Process : Recombinant DNA technology enables the expression of the peptide precursor in suitable host cells (e.g., E. coli).
- Advantages : This method can produce large quantities and allows incorporation of post-translational modifications.
- Limitations : Requires cloning of the peptide gene into expression vectors, optimization of expression conditions, and complex purification steps to isolate the mature peptide.
- Applications : Often used for peptides difficult to synthesize chemically or requiring specific folding patterns.
Molecular Cloning and cDNA Library Construction
- mRNA is isolated from the frog’s skin secretion.
- A cDNA library is constructed to identify and clone the gene encoding the Odorranain-F-RA2 precursor.
- Rapid amplification of cDNA ends (RACE) PCR is employed to obtain full-length cDNA sequences.
- Cloning into plasmid vectors and transformation into competent bacterial cells are performed for propagation and sequencing.
- This molecular biology approach confirms the genetic blueprint of the peptide precursor and facilitates recombinant production.
Purification and Identification
- Purification of the synthesized or recombinant peptide involves reversed-phase HPLC, ensuring high purity for biological assays.
- MALDI-TOF mass spectrometry is used to verify the molecular weight and confirm the peptide’s identity.
- Analytical HPLC profiles provide data on purity and homogeneity.
Summary Table of Preparation Methods
Research Findings on Preparation
- SPPS has been demonstrated to produce Odorranain-F-RA2 with high purity and biological activity, making it suitable for pharmacological studies.
- Recombinant expression systems provide an alternative for large-scale production but require extensive optimization.
- Molecular cloning from skin secretion mRNA remains the foundational step for identifying the peptide precursor and enabling synthetic approaches.
- Analytical techniques such as MALDI-TOF MS and HPLC are critical for ensuring the quality of the prepared peptide for downstream applications.
Q & A
Q. What experimental methods are recommended for initial structural characterization of Odorranain-F-RA2 peptide precursor?
Structural characterization typically employs mass spectrometry (e.g., LC-FTICR and LC-IT-MS/MS for peptide mapping) and nuclear magnetic resonance (NMR) spectroscopy to resolve primary and secondary structures. For example, capillary LC-FTICR can identify charge states and fragmentation patterns, enabling precise sequence determination . These methods should be paired with bioinformatics tools like BLAST for homology comparisons.
Q. How should researchers design experiments to validate the bioactivity of this compound?
Use in vitro assays (e.g., antimicrobial susceptibility testing) with standardized positive/negative controls to minimize variability. Include dose-response curves and replicate experiments to ensure reproducibility. For in vivo studies, define animal models (e.g., amphibian skin infection models) and ethical protocols per institutional guidelines . Statistical power analysis should precede experimentation to determine sample sizes .
Q. What are the best practices for isolating this compound from natural sources?
Employ liquid chromatography (e.g., reverse-phase HPLC) with gradient elution to separate the peptide from crude tissue extracts. Validate purity via SDS-PAGE or MALDI-TOF. Ensure preservation of native conformation by optimizing buffer conditions (pH, ionic strength) during extraction .
Advanced Research Questions
Q. How can conflicting data on Odorranain-F-RA2’s antimicrobial efficacy across studies be resolved?
Conduct meta-analyses to identify variables (e.g., peptide concentration, bacterial strains tested) contributing to discrepancies. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental parameters . Validate findings via orthogonal assays (e.g., fluorescence-based membrane disruption vs. colony counting) .
Q. What strategies are effective for elucidating the peptide precursor’s interaction with microbial membranes?
Combine molecular dynamics simulations with biophysical techniques like surface plasmon resonance (SPR) or circular dichroism (CD). For example, SPR can quantify binding affinity, while CD reveals conformational changes upon lipid bilayer interaction . Mutagenesis studies may further pinpoint critical residues for membrane permeabilization.
Q. How should researchers optimize synthetic protocols for this compound analogues?
Apply Design of Experiments (DoE) principles to evaluate factors like coupling efficiency, solvent systems, and protecting groups. Use high-throughput solid-phase synthesis with real-time monitoring (e.g., LC-MS) to assess yield and purity. Compare synthetic and native peptides via functional assays to confirm bioequivalence .
Q. What frameworks are recommended for assessing the ecological relevance of Odorranain-F-RA2 in host-microbe interactions?
Develop a PEO framework (Population: amphibian skin microbiota; Exposure: peptide presence; Outcome: microbial diversity shifts) to guide hypothesis-driven studies. Combine metagenomic sequencing with spatial-temporal sampling to correlate peptide expression with microbial community dynamics .
Methodological and Data Analysis Questions
Q. How can researchers address challenges in quantifying Odorranain-F-RA2 expression levels in heterogeneous tissue samples?
Use isotope-labeled internal standards in mass spectrometry for absolute quantification. Normalize data to tissue weight or total protein content. For transcript-level analysis, apply qRT-PCR with species-specific primers and normalization to housekeeping genes .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of Odorranain-F-RA2?
Nonlinear regression models (e.g., log-logistic curves) can estimate EC50 values. Include bootstrap resampling to assess confidence intervals. For multi-factorial experiments, employ ANOVA with post-hoc corrections (e.g., Tukey’s test) .
Q. How should conflicting functional annotations of Odorranain-F-RA2 in databases be resolved?
Perform phylogenetic analysis to contextualize evolutionary relationships with homologous peptides. Validate functional predictions via knockout/knockdown models (e.g., CRISPR-Cas9) and comparative proteomics .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance in studies involving Odorranain-F-RA2 extraction from endangered amphibian species?
Obtain permits from regulatory bodies (e.g., CITES) and adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize non-lethal sampling methods (e.g., skin swabs) and explore recombinant expression systems to reduce ecological impact .
Q. How can researchers enhance reproducibility when sharing data on Odorranain-F-RA2?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectra, NMR chemical shifts, and assay protocols in repositories like PRIDE or Zenodo. Use standardized metadata templates for experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
